



Step-by-step guide to performing a 13Coctanoate liver function test

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Compound of Interest

Compound Name: Sodium octanoate C-13

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Application Notes and Protocols: 13C-Octanoate Liver Function Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 13C-Octanoate Breath Test (13 C-OBT) is a non-invasive diagnostic tool for assessing hepatic mitochondrial function.[1] This test measures the metabolism of 13C-labeled octanoic acid, a medium-chain fatty acid that is primarily oxidized in the liver's mitochondria.[1][2] The rate of 13CO2 exhalation in the breath provides a dynamic measure of mitochondrial β -oxidation, which can be altered in various liver diseases. This application note provides a detailed, step-by-step guide for performing the 13C-octanoate breath test for liver function assessment, aimed at researchers, scientists, and professionals in drug development.

Principle of the Test

The 13C-octanoate breath test is based on the principle that after oral administration, 13C-octanoic acid is rapidly absorbed in the small intestine and transported to the liver via the portal vein.[3][4] In the hepatocytes, it undergoes β -oxidation within the mitochondria, a key process of fatty acid metabolism. This process results in the production of 13CO2, which then enters the bicarbonate pool in the bloodstream and is subsequently exhaled. The rate of 13CO2 appearance in the breath is indicative of the liver's mitochondrial capacity to metabolize fatty







acids.[4] In liver diseases such as non-alcoholic steatohepatitis (NASH), this metabolic pathway can be altered.[3][5]

Data Presentation

The results of the 13C-octanoate breath test are typically expressed as the Percentage of Dose Recovered (PDR) at specific time points and the cumulative Percentage of Dose Recovered (cPDR) over the entire test period. These values can be used to differentiate between healthy individuals and those with certain liver conditions.



Patient Group	PDR at 30 min (Mean)	cPDR at 120 min (Mean)	Observations
Healthy Volunteers	Normal	Normal	Exhibits a baseline rate of octanoate metabolism.
Simple Steatosis (NAFL)	17.45	Similar to Healthy Volunteers	Patients with simple steatosis often show no significant difference in octanoate metabolism compared to healthy controls.[3][5]
Nonalcoholic Steatohepatitis (NASH)	22.08	32.1 ± 3.6%	Patients with NASH show a significantly higher rate of octanoate metabolism compared to those with simple steatosis. [4]
Liver Cirrhosis	Reduced	Reduced	While specific values are not consistently reported, a decline in mitochondrial function in advanced liver disease would lead to reduced PDR and cPDR values.

Experimental ProtocolsPatient Preparation

• Fasting: The patient must fast for at least 8-10 hours overnight prior to the test.[6]



- Medication Review: Medications that could potentially alter gastric motility or liver metabolism should be reviewed and discontinued if medically permissible, in consultation with a physician.
- Abstinence: The patient should refrain from smoking, strenuous physical activity, and consuming carbonated beverages on the day of the test.[6]

Test Procedure

- Baseline Breath Sample: Before administering the 13C-octanoate, a baseline breath sample is collected to determine the natural abundance of 13CO2 in the patient's breath.
- Substrate Administration: The patient ingests a standardized dose of 13C-octanoic acid. A common dosage is 100 mg of 13C-sodium-octanoate dissolved in 200 mL of water.[4][7]
- Breath Sample Collection: Breath samples are collected at regular intervals into specialized collection bags. A typical collection schedule is at baseline (0 minutes), and then at 15, 30, 45, 60, and 120 minutes after substrate ingestion.[4][7]
- Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer to measure the ratio of 13CO2 to 12CO2.

Data Analysis and Interpretation

The primary endpoints for liver function assessment are the Percent Dose Recovered (PDR) and the cumulative Percent Dose Recovered (cPDR) of 13CO2.

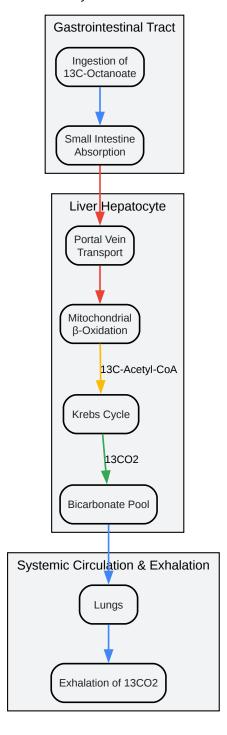
- PDR (%/h): This value represents the percentage of the ingested 13C dose that is exhaled as 13CO2 per hour at a specific time point. It is a measure of the rate of metabolism.
- cPDR (%): This is the cumulative percentage of the 13C dose recovered in the breath over a specific period (e.g., 120 minutes). It reflects the overall metabolic capacity.

A significant increase in PDR and cPDR values, particularly in the early phases of the test, can be indicative of the altered mitochondrial metabolism seen in conditions like NASH.[3][4][5] A cutoff value for PDR at 15 minutes of 17.14 has been proposed to differentiate NASH from simple steatosis, with a high sensitivity and specificity.[7]



Mandatory Visualizations Biochemical Pathway of 13C-Octanoate Metabolism

Biochemical Pathway of 13C-Octanoate Metabolism







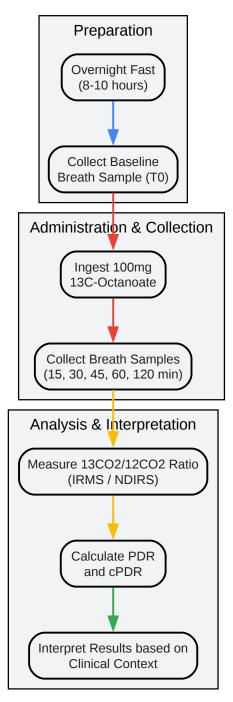
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Caption: Metabolic pathway of 13C-octanoate from ingestion to exhalation.

Experimental Workflow of the 13C-Octanoate Liver Function Test



Experimental Workflow of the 13C-Octanoate Liver Function Test



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Caption: Step-by-step workflow for the 13C-octanoate liver function test.



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